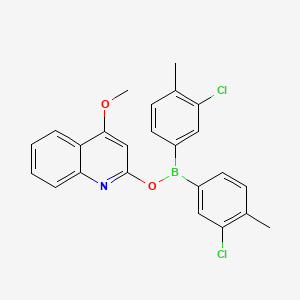
4-Methoxyquinolin-2-yl bis(3-chloro-4-methylphenyl)borinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyquinolin-2-yl bis(3-chloro-4-methylphenyl)borinate is a chemical compound that belongs to the class of quinoline derivatives. . This compound, in particular, is of interest due to its unique structure, which combines a quinoline moiety with borinate groups, potentially offering unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyquinolin-2-yl bis(3-chloro-4-methylphenyl)borinate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl or vinyl boronic acid, aryl or vinyl halide, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is typically carried out at temperatures ranging from 80°C to 100°C under an inert atmosphere (e.g., nitrogen or argon) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale production. The choice of reagents, catalysts, and reaction conditions can be optimized to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyquinolin-2-yl bis(3-chloro-4-methylphenyl)borinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound may be explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-Methoxyquinolin-2-yl bis(3-chloro-4-methylphenyl)borinate is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets and pathways. For example, they can inhibit enzymes, bind to DNA, or interact with cell membranes . The borinate groups may also contribute to the compound’s activity by facilitating interactions with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Hydroxyquinoline: Exhibits a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.
Quinoline N-oxide: Used in various chemical reactions and has potential biological activities.
Uniqueness
4-Methoxyquinolin-2-yl bis(3-chloro-4-methylphenyl)borinate is unique due to the presence of both quinoline and borinate groups in its structure. This combination may offer distinct chemical and biological properties compared to other quinoline derivatives. The borinate groups can enhance the compound’s reactivity and interactions with biological targets, potentially leading to new applications in medicinal chemistry and materials science.
Properties
CAS No. |
872495-01-7 |
|---|---|
Molecular Formula |
C24H20BCl2NO2 |
Molecular Weight |
436.1 g/mol |
IUPAC Name |
bis(3-chloro-4-methylphenyl)-(4-methoxyquinolin-2-yl)oxyborane |
InChI |
InChI=1S/C24H20BCl2NO2/c1-15-8-10-17(12-20(15)26)25(18-11-9-16(2)21(27)13-18)30-24-14-23(29-3)19-6-4-5-7-22(19)28-24/h4-14H,1-3H3 |
InChI Key |
YKVCYKPCMRHBPJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC3=NC4=CC=CC=C4C(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















